molecular formula C3H4N2OS B13822019 4-imino-1,3-thiazolidin-2-one

4-imino-1,3-thiazolidin-2-one

Cat. No.: B13822019
M. Wt: 116.14 g/mol
InChI Key: PECKLIXQHBFLKD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Imino-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,3-Thiazolidin-4-one: Another thiazolidine derivative with similar biological activities.

    1,3-Thiazolidine-2,4-dione (Glitazone): Known for its antidiabetic properties.

    2-Thioxo-1,3-thiazolidin-4-one (Rhodanine): Exhibits antimicrobial and anticancer activities.

Uniqueness: 4-Imino-1,3-thiazolidin-2-one stands out due to its versatile reactivity and broad spectrum of biological activities.

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

4-imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)

InChI Key

PECKLIXQHBFLKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)NC(=O)S1

Origin of Product

United States

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